molecular formula C7H6BrNO B6588130 4-Bromobenzaldehyde oxime CAS No. 25062-46-8

4-Bromobenzaldehyde oxime

Cat. No.: B6588130
CAS No.: 25062-46-8
M. Wt: 200.03 g/mol
InChI Key: UIIZGAXKZZRCBN-WEVVVXLNSA-N
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Description

4-Bromobenzaldehyde oxime (CAS: 1122-91-4-derived oxime) is an organic compound synthesized via oximation of 4-bromobenzaldehyde. The reaction typically involves hydroxylamine hydrochloride (NH$2$OH·HCl) and oxalic acid, achieving a high yield of 95% under optimized conditions . Its molecular formula is C$7$H$6$BrNO, with a molecular weight of 200.03 g/mol (analogous to its 3-bromo isomer) . Key applications include its role as a precursor in synthesizing bioactive complexes, such as salicylhydrazone derivatives, which exhibit anxiolytic and antidepressant effects . The compound’s NMR data (δ 7.46–8.11 ppm in CDCl$3$) and crystalline stability further support its utility in pharmaceutical and materials research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZGAXKZZRCBN-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-bromobenzaldehyde (1.0 mmol) is dissolved in an ethanol-water mixture (3:1 v/v) and treated with hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.5 mmol) at 50–60°C for 2–4 hours. The oxime precipitates upon cooling and is purified via recrystallization from ethanol, yielding 85–90% product. Key parameters include:

ParameterValue
SolventEthanol/water (3:1)
Temperature50–60°C
Reaction Time2–4 hours
Yield85–90%

This method is favored for its simplicity and scalability, though the use of hydroxylamine hydrochloride requires careful pH control to avoid over-acidification.

Acid-Catalyzed Dehydration Using Hydroxylamine Sulfate

A patent by WO1998005630A1 describes an alternative approach using hydroxylamine sulfate and sodium bisulfate, which is particularly effective for large-scale synthesis. This method avoids isolation of the oxime intermediate, enabling direct conversion to nitriles, but the oxime can be isolated by interrupting the process after the initial step.

Stepwise Procedure

  • Oxime Formation : 4-Bromobenzaldehyde (0.517 mol) is dissolved in xylenes and treated with hydroxylamine sulfate (0.6 mol) at 50°C. Aqueous sodium hydroxide (1.2 mol) is added dropwise over 30 minutes, maintaining the temperature at 50°C.

  • Phase Separation : After 60 minutes, the reaction mixture separates into aqueous and organic layers. The aqueous phase is discarded, and the organic layer (containing the oxime) is dehydrated via azeotropic distillation using a Dean-Stark trap.

ParameterValue
SolventXylenes
CatalystSodium bisulfate
Temperature50°C (oxime formation)
Reaction Time1 hour
Yield>95% (by GC analysis)

This method achieves near-quantitative conversion and is compatible with continuous manufacturing processes.

Palladium-Catalyzed Coupling for Functionalized Oximes

A recent advancement reported in The Royal Society of Chemistry involves palladium-catalyzed coupling of 4-bromobenzaldehyde oxime with aryl halides to form oxime ethers. While this method primarily targets derivatives, it underscores the versatility of the oxime as a substrate for further functionalization.

Catalytic System and Conditions

  • Substrates : 4-Bromobenzaldehyde oxime (1.0 mmol) and 4-bromobenzophenone (1.05 mmol).

  • Catalyst : [(π-allylPdCl)₂] (1.0 mol%) and tBuXPhos ligand (2.5 mol%).

  • Base : Cesium carbonate (1.5 mmol).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 40°C for 24 hours.

ParameterValue
Catalyst Loading1.0 mol% Pd
LigandtBuXPhos
Temperature40°C
Reaction Time24 hours
Yield98%

This method highlights the oxime’s role in cross-coupling reactions, expanding its utility in medicinal and materials chemistry.

Comparative Analysis of Methods

The choice of synthesis depends on the intended application:

  • Direct Oximation : Ideal for laboratory-scale preparation due to minimal equipment requirements.

  • Acid-Catalyzed Dehydration : Suited for industrial workflows where integration with downstream nitrile synthesis is advantageous.

  • Palladium-Catalyzed Coupling : Reserved for synthesizing advanced intermediates requiring functional group diversification .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-bromobenzonitrile.

    Reduction: Reduction of the oxime group can yield 4-bromoaniline.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

    Oxidation: 4-Bromobenzonitrile

    Reduction: 4-Bromoaniline

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Synthesis and Intermediary Role

4-Bromobenzaldehyde oxime serves as an important intermediate in organic synthesis. It can be transformed into various derivatives, including amines and nitriles, through reactions such as catalytic hydrogenation and dehydration. For instance, it can be converted into 4-bromobenzylamine, which is valuable in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound's derivatives have been explored for their biological activities. Research indicates that oximes, including 4-bromobenzaldehyde oxime, exhibit antimicrobial, antioxidant, antitumor, and antiviral properties . These activities make them candidates for drug development, particularly in treating infections and cancer.

Agrochemical Uses

In agriculture, halogenated oximes like 4-bromobenzaldehyde oxime are investigated for their potential as herbicides and pesticides. The reactivity of the bromine atom enhances the compound's ability to interact with biological systems in plants and pests, leading to effective pest control strategies .

Material Science

In material science, 4-bromobenzaldehyde oxime can be utilized in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of materials. This application is particularly relevant in developing coatings and adhesives with improved durability .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting carbonyl compounds through derivatization techniques. The formation of stable oximes facilitates the identification and quantification of aldehydes and ketones in various samples .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various oximes, including 4-bromobenzaldehyde oxime. Results indicated significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Nitriles

Research documented a method for synthesizing organic nitriles from aldoximes, highlighting the efficiency of converting 4-bromobenzaldehyde oxime into nitriles under specific conditions. This process underscores its utility in producing valuable intermediates for further chemical synthesis .

Mechanism of Action

The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity due to the presence of both the oxime and bromine functional groups. The oxime group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Oximes

Structural Analogues: Substituted Benzaldehyde Oximes

3-Bromobenzaldehyde Oxime (CAS: 51873-95-1)
  • Structure : Differs in bromine substitution at the meta position.
  • Properties : Molecular weight (200.03 g/mol) identical to the 4-bromo isomer. Safety protocols (S26, S36) emphasize eye/skin protection, similar to 4-bromo derivatives .
  • Synthesis : Comparable yield (~95%) under analogous oximation conditions .
4-Nitrobenzaldehyde Oxime
  • Structure: Substitutes bromine with a nitro group (-NO$_2$).
  • Properties : Higher molecular weight (C$7$H$6$N$2$O$3$; 166.13 g/mol) due to nitro group. NMR signals (δ 7.76–8.28 ppm) reflect stronger electron-withdrawing effects .
  • Synthesis : Slightly lower yield (90%) due to nitro’s electron-withdrawing nature, which may slow oximation kinetics .
Alkoxy-Substituted Derivatives (e.g., 3-Bromo-4-methoxybenzaldehyde oxime)
  • Structure : Incorporates methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) groups.
  • Properties: Increased molecular weight (e.g., C$8$H$8$BrNO$_3$: 258.06 g/mol) and altered solubility due to polar substituents .
  • Applications : Used in specialty organic synthesis, though lacking reported bioactivity compared to 4-bromo derivatives .

Non-Aromatic Oximes: Olesoxime (TRO19622)

  • Structure: Cholesterol-derived oxime with syn/anti-isomerism (C$27$H$45$NO; 399.65 g/mol) .
  • Properties : Lipophilic nature enables formulation in oily excipients; stable for >36 months under regulatory conditions .
  • Applications : Clinically studied for neurodegenerative diseases, contrasting with 4-bromobenzaldehyde oxime’s psychiatric applications .

Crystallographic and Spectroscopic Comparisons

Bond Lengths and Angles

  • N-O and C=N Bonds :
    • 4-Bromobenzaldehyde oxime: N-O ≈ 1.36–1.40 Å; C=N ≈ 1.26–1.28 Å, consistent with other benzaldehyde oximes .
    • 4-Nitrobenzaldehyde oxime: Similar bond lengths (N-O: 1.401 Å; C=N: 1.264 Å), indicating minimal electronic perturbation from bromine vs. nitro substitution .

NMR Spectral Data

  • 4-Bromobenzaldehyde Oxime : Distinct aromatic signals at δ 7.46–8.11 ppm, with a singlet for the oxime proton .
  • 4-Nitro Derivative : Deshielded aromatic protons (δ 7.76–8.28 ppm) due to nitro’s electron-withdrawing effect .

Biological Activity

4-Bromobenzaldehyde oxime, with the chemical formula C7H6BrNO\text{C}_7\text{H}_6\text{BrNO}, is an organic compound notable for its significant biological activity. This compound is characterized by a bromine atom at the para position of a benzene ring and an oxime functional group (-C=N-OH) attached to the carbonyl carbon of the benzaldehyde. Its molecular weight is approximately 200.03 g/mol, and it appears as a white solid.

The synthesis of 4-bromobenzaldehyde oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions, often using sodium acetate as a base in solvents such as methanol or ethanol. The general reaction can be summarized as follows:

4 Bromobenzaldehyde+Hydroxylamine Hydrochloride4 Bromobenzaldehyde Oxime+NaCl+Acetic Acid\text{4 Bromobenzaldehyde}+\text{Hydroxylamine Hydrochloride}\rightarrow \text{4 Bromobenzaldehyde Oxime}+\text{NaCl}+\text{Acetic Acid}

This reaction proceeds through an intermediate imine before yielding the final oxime product.

Biological Activity

4-Bromobenzaldehyde oxime exhibits several important biological activities, particularly in relation to its interaction with enzymes involved in neurotransmission:

  • Enzyme Interaction : It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. The oxime group can reactivate these enzymes by nucleophilic attack on phosphorylated serine residues in their active sites, effectively reversing inhibition caused by organophosphate compounds.
  • Inhibition of Acetylcholinesterase : The compound can inhibit AChE by binding to its active site, leading to increased levels of acetylcholine in synaptic clefts. This property has implications for neuropharmacology, particularly in the context of developing treatments for diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The unique reactivity of 4-bromobenzaldehyde oxime can be compared to other similar compounds. Below is a table summarizing some of these comparisons:

Compound NameStructural FeaturesUnique Aspects
Benzaldehyde oximeLacks bromine; simpler structureDifferent reactivity profile due to absence of halogen
4-Chlorobenzaldehyde oximeContains chlorine instead of bromineExhibits varied chemical behavior compared to bromine derivative
4-Nitrobenzaldehyde oximeContains a nitro groupSignificantly altered reactivity due to electron-withdrawing effect
4-Methylbenzaldehyde oximeContains a methyl groupGreater electron-donating character affecting reactivity
4-(Trifluoromethyl)benzaldehyde oximeContains trifluoromethyl groupStrong electron-withdrawing effect impacting stability and reactivity

The presence of the bromine atom in 4-bromobenzaldehyde oxime enhances its reactivity and applicability in synthetic chemistry compared to its analogs.

Case Studies and Research Findings

Research has indicated that 4-bromobenzaldehyde oxime's interactions at the molecular level provide insights into designing more effective inhibitors or activators for therapeutic applications. Notably, studies have shown:

  • Neuropharmacological Applications : Its ability to inhibit AChE suggests potential use in developing treatments for neurodegenerative diseases. For instance, a study demonstrated that derivatives of this compound could enhance cognitive function by modulating acetylcholine levels .
  • Toxicology Studies : The compound's capacity to reactivate inhibited AChE has been explored in toxicology, particularly regarding organophosphate poisoning, where it may serve as an antidote.

Q & A

Q. What are the recommended synthetic routes for 4-bromobenzaldehyde oxime, and how can reaction conditions be optimized?

4-Bromobenzaldehyde oxime is typically synthesized via condensation of 4-bromobenzaldehyde with hydroxylamine hydrochloride. A common protocol involves dissolving 4-bromobenzaldehyde (7.50 mmol) in tetrahydrofuran (THF), adding triethylamine (Et₃N) as a base, and stirring with hydroxylamine reagents. The product often precipitates directly, requiring purification via recrystallization from hot alcohol . Optimization includes adjusting stoichiometry (e.g., excess NH₂OH·HCl to drive the reaction to completion) and controlling solvent polarity to improve yield .

Q. What safety precautions are essential when handling 4-bromobenzaldehyde oxime in the laboratory?

Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • First Aid: For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water immediately .
  • Storage: Keep in a dry, sealed container away from oxidizing agents to prevent decomposition .

Q. What analytical techniques are most effective for characterizing 4-bromobenzaldehyde oxime?

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm oxime formation (e.g., a characteristic –NOH proton peak at ~8–10 ppm) .
  • X-ray Crystallography: Single-crystal analysis reveals molecular geometry and hydrogen-bonding patterns, critical for understanding reactivity .
  • Literature Cross-Validation: Use SciFinder or Reaxys to compare melting points, spectral data, and synthetic protocols with published studies .

Advanced Research Questions

Q. How do reaction mechanisms differ when 4-bromobenzaldehyde oxime participates in nucleophilic vs. electrophilic reactions?

The oxime group (–CH=NOH) acts as both a nucleophile (via the hydroxylamine oxygen) and an electrophile (via the imine carbon). For example:

  • Nucleophilic Reactions: In esterification, the hydroxyl oxygen attacks carbonyl groups (e.g., cyclopropanecarbonyl chloride), forming oxime esters .
  • Electrophilic Reactions: Under acidic conditions, the imine carbon reacts with amines to form Schiff bases. DFT calculations can model transition states and predict regioselectivity .

Q. How should researchers resolve contradictions in reported toxicity data for 4-bromobenzaldehyde oxime derivatives?

  • Data Triangulation: Compare toxicity studies across multiple sources (e.g., EPA DSSTox, ECHA) to identify methodological discrepancies (e.g., exposure duration, model organisms) .
  • Experimental Replication: Conduct dose-response assays in controlled settings (e.g., using human cell lines or in vitro models) to validate conflicting results .
  • Uncertainty Factors: Apply safety margins (e.g., a factor of 3 for interspecies variability) when extrapolating animal data to human thresholds .

Q. What strategies enhance the bioactivity of 4-bromobenzaldehyde oxime derivatives in antifungal studies?

  • Structural Modification: Introduce electron-withdrawing groups (e.g., –CF₃) to the benzaldehyde moiety to improve membrane permeability and target binding .
  • Structure-Activity Relationship (SAR) Analysis: Test derivatives (e.g., oxime esters) against fungal strains (e.g., Candida albicans) to correlate substituent effects with inhibitory potency .
  • Crystallographic Studies: Analyze hydrogen-bonding interactions between derivatives and fungal enzyme active sites to guide rational design .

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